molecular formula C16H12IN3O B13032333 (5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone

Cat. No.: B13032333
M. Wt: 389.19 g/mol
InChI Key: UWRPGKXRMGNTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone is an organic compound belonging to the class of benzoylpyrazoles. These compounds are characterized by a benzoyl group substituted with a pyrazole ring. The presence of both amino and iodo substituents on the phenyl rings makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Amination: The pyrazole ring is then aminated using ammonia or an amine source.

    Iodination: The phenyl ring is iodinated using iodine or an iodinating agent like N-iodosuccinimide (NIS).

    Coupling: The final step involves coupling the aminopyrazole with the iodophenyl group using a coupling reagent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodo group can be reduced to form the corresponding phenyl derivative.

    Substitution: The iodo group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in various catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Protein Binding: Can bind to proteins and alter their function.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in various diseases.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.

Industry

    Material Science: Used in the synthesis of novel materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the iodo group can participate in halogen bonding. These interactions can alter the function of the target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1-phenyl-1H-pyrazol-4-YL)(p-tolyl)methanone
  • (5-Amino-1-phenyl-1H-pyrazol-4-YL)(phenyl)methanone
  • (5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-fluorophenyl)methanone

Uniqueness

The presence of the iodo group in (5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone makes it unique compared to its analogs. The iodo group can participate in unique halogen bonding interactions, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H12IN3O

Molecular Weight

389.19 g/mol

IUPAC Name

(5-amino-1-phenylpyrazol-4-yl)-(3-iodophenyl)methanone

InChI

InChI=1S/C16H12IN3O/c17-12-6-4-5-11(9-12)15(21)14-10-19-20(16(14)18)13-7-2-1-3-8-13/h1-10H,18H2

InChI Key

UWRPGKXRMGNTLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC(=CC=C3)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.